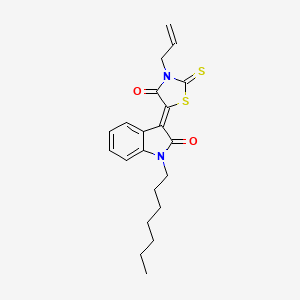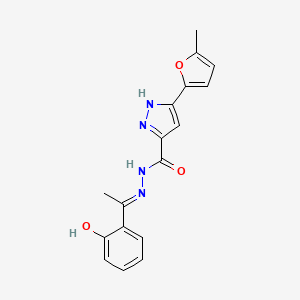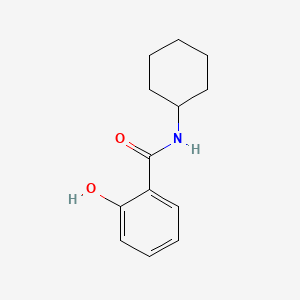
(2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one is a complex organic molecule characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a tetrahydro-benzodioxocin group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one typically involves multiple steps:
-
Formation of the Hydroxy-Methoxyphenyl Group: : This step involves the introduction of hydroxy and methoxy groups onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as methanol and hydroxylamine.
-
Construction of the Tetrahydro-Benzodioxocin Ring: : The formation of the tetrahydro-benzodioxocin ring can be accomplished through a cyclization reaction. This often involves the use of dihydroxybenzene derivatives and appropriate catalysts to facilitate the ring closure.
-
Coupling of the Two Fragments: : The final step involves the coupling of the hydroxy-methoxyphenyl group with the tetrahydro-benzodioxocin ring. This can be achieved through a condensation reaction, often using reagents such as aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Formation of quinones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Introduction of halogens, nitro groups, or other functional groups
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-EN-1-one: Lacks the tetrahydro-benzodioxocin ring, making it less complex.
(2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3-dihydrobenzofuran-5-YL)prop-2-EN-1-one: Contains a dihydrobenzofuran ring instead of the tetrahydro-benzodioxocin ring.
Uniqueness
The presence of the tetrahydro-benzodioxocin ring in (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-YL)prop-2-EN-1-one distinguishes it from similar compounds. This unique structural feature may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H20O5 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O5/c1-23-15-6-7-16(18(22)13-15)17(21)8-4-14-5-9-19-20(12-14)25-11-3-2-10-24-19/h4-9,12-13,22H,2-3,10-11H2,1H3/b8-4+ |
Clé InChI |
HPOZTVDYTCWOGL-XBXARRHUSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCCCCO3)O |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCCCCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981799.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11981804.png)


![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![Methyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981829.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B11981831.png)

![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11981839.png)

![Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11981842.png)


